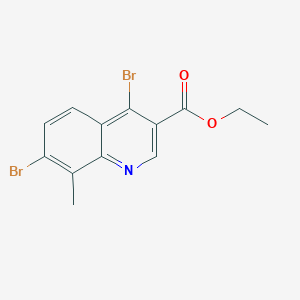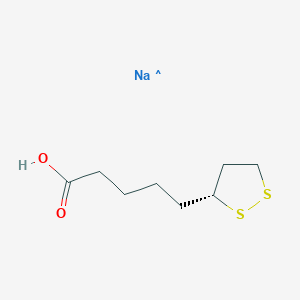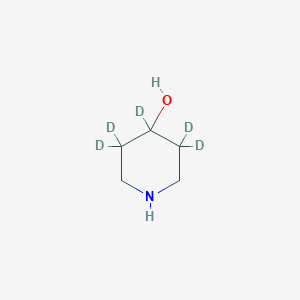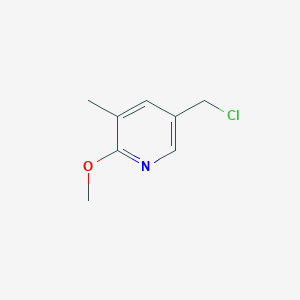
2-broMo-3-oxo-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-oxo-3-phenylpropanoic acid is an organic compound with the molecular formula C9H7BrO3 It is a brominated derivative of phenylpyruvic acid and is characterized by the presence of a bromine atom at the second carbon and a keto group at the third carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-oxo-3-phenylpropanoic acid can be achieved through the bromination of phenylpyruvic acid. One common method involves the reaction of phenylpyruvic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds via the electrophilic addition of bromine to the double bond of phenylpyruvic acid, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of bromine as a reagent requires careful handling and appropriate safety measures due to its highly reactive and corrosive nature.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-oxo-3-phenylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 2-bromo-3-hydroxy-3-phenylpropanoic acid.
Oxidation: Formation of this compound derivatives with higher oxidation states.
Scientific Research Applications
2-Bromo-3-oxo-3-phenylpropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-3-oxo-3-phenylpropanoic acid involves its interaction with various molecular targets and pathways. The bromine atom and keto group confer reactivity, allowing the compound to participate in nucleophilic substitution and redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Phenylpyruvic Acid: The parent compound, lacking the bromine atom.
2-Bromo-3-phenylpropanoic Acid: Similar structure but without the keto group.
3-Bromo-3-phenylpropanoic Acid: Bromine atom at a different position.
Uniqueness: 2-Bromo-3-oxo-3-phenylpropanoic acid is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
132089-31-7 |
|---|---|
Molecular Formula |
C9H7BrO3 |
Molecular Weight |
243.05408 |
Synonyms |
2-broMo-3-oxo-3-phenylpropanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









